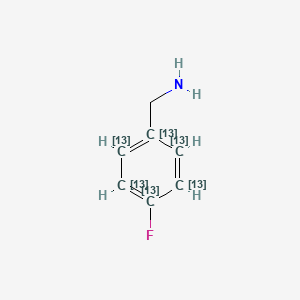

4-Fluorobenzylamine-13C6

説明

Fundamental Rationale for Carbon-13 Enrichment in Chemical and Biochemical Systems

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon, accounting for approximately 1.1% of all carbon atoms. wikipedia.org The deliberate enrichment of molecules with ¹³C is a cornerstone of modern analytical chemistry and biochemistry for several key reasons. A primary advantage is its utility in mass spectrometry (MS). The presence of ¹³C atoms in a molecule gives rise to a distinct M+1 peak in a mass spectrum, which is a peak at one mass unit higher than the molecular ion (M) peak. wikipedia.org The intensity of this peak relative to the M peak can be used to determine the number of carbon atoms in small to medium-sized molecules, significantly aiding in the determination of molecular formulas. wikipedia.orgnih.gov

In the realm of metabolic research, ¹³C-labeled compounds are invaluable because they are non-radioactive and safe for use in biological systems, including humans. wikipedia.orgalfa-chemistry.com By introducing a ¹³C-labeled substrate, researchers can trace the journey of carbon atoms through complex metabolic pathways. alfa-chemistry.com This allows for the quantitative analysis of metabolic fluxes, helping to identify bottlenecks and understand the pathophysiology of diseases like cancer and diabetes. alfa-chemistry.commdpi.com

Furthermore, the ¹³C nucleus possesses a non-zero spin quantum number (1/2), making it active in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org This property is exploited in ¹³C NMR to investigate the structure of carbon-containing compounds. wikipedia.org Compared to proton (¹H) NMR, ¹³C NMR offers a much larger chemical shift range (approximately 200 ppm vs. 10 ppm for ¹H), which results in greater signal dispersion and less spectral overlap. nih.govacs.org This feature is particularly advantageous when analyzing complex mixtures, such as those encountered in metabolomics. nih.gov

| Property | Carbon-12 (¹²C) | Carbon-13 (¹³C) |

| Natural Abundance | ~98.9% | ~1.1% wikipedia.org |

| Radioactivity | Non-radioactive | Non-radioactive wikipedia.org |

| NMR Activity | Inactive | Active (Spin = 1/2) wikipedia.org |

| Primary Use in Labeling | Reference isotope | Tracer for metabolic pathways, structural analysis wikipedia.orgalfa-chemistry.com |

Strategic Significance of 4-Fluorobenzylamine-13C6 as a Research Tool

4-Fluorobenzylamine-¹³C₆ is a specialized chemical compound where the six carbon atoms of the aromatic ring in 4-fluorobenzylamine (B26447) have been replaced with the Carbon-13 isotope. scbt.comnih.gov This specific labeling confers significant strategic advantages, positioning it as a powerful tool in various research domains, particularly in drug metabolism and mechanistic studies. acs.org

The primary application of 4-Fluorobenzylamine-¹³C₆ is as an internal standard for quantitative analysis using mass spectrometry. When studying the metabolism of the parent drug, 4-fluorobenzylamine, or similar compounds, the ¹³C₆-labeled version can be added to a biological sample (like blood or urine) in a known quantity. Because it is chemically identical to the unlabeled compound, it behaves the same way during sample extraction and analysis. However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows for precise quantification of the unlabeled drug and its metabolites, correcting for any loss during sample processing.

Moreover, the use of stable isotope-labeled compounds like 4-Fluorobenzylamine-¹³C₆ is crucial for elucidating complex metabolic pathways. acs.org In vivo studies with isotopically labeled benzylamine (B48309) have successfully identified numerous metabolites, including those formed from reactive intermediates. acs.org The distinct isotopic signature of the ¹³C₆-labeled compound allows researchers to unequivocally identify drug-related components in complex biological matrices and to trace the transformation of the parent molecule. acs.orgacs.org This is instrumental in understanding how drugs are processed by the body, identifying potential drug-receptor interactions, and characterizing metabolic fate, which are all critical aspects of drug development. alfa-chemistry.com

The combination of a fluorine atom—itself a useful probe, especially its radioactive ¹⁸F counterpart in positron emission tomography (PET)—and a fully ¹³C-labeled aromatic ring makes this molecule a highly specific and versatile research tool. sigmaaldrich.com It enables detailed investigations into reaction mechanisms, such as the photocatalytic oxidation of benzylamines, where labeled variants help to confirm reaction pathways. acs.org

| Property | Value |

| Chemical Formula | ¹³C₆C₁H₈FN scbt.com |

| Molecular Weight | 131.1 g/mol scbt.com |

| Isotopic Enrichment | Carbon-13 on the benzene (B151609) ring |

| Primary Research Use | Internal standard, metabolic tracer alfa-chemistry.comacs.org |

| Key Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) diagnosticsworldnews.comacs.org |

Structure

3D Structure

特性

IUPAC Name |

(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVWLUQBAIPMJ-ZFJHNFROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.100 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Fluorobenzylamine 13c6

Isotopic Labeling Strategies for Carbon-13 Incorporation

The foundational step in the synthesis of 4-Fluorobenzylamine-13C6 is the introduction of the ¹³C isotopes into the benzoyl ring. This is typically achieved through the use of precursors already enriched with ¹³C. acs.org

The most common strategy involves starting with a commercially available ¹³C₆-labeled benzene (B151609) derivative. A key precursor for this synthesis is 4-Fluorobenzonitrile-¹³C₆. chembuyersguide.combldpharm.com This labeled nitrile provides the necessary carbon backbone and the fluorine substituent in the correct position. The synthesis then proceeds by chemically converting the nitrile group (-CN) into an aminomethyl group (-CH₂NH₂).

Starting Material: 4-Fluorobenzonitrile-¹³C₆

Target Compound: 4-Fluorobenzylamine-¹³C₆

The use of a fully labeled precursor like 4-Fluorobenzonitrile-¹³C₆ ensures that all six carbon atoms in the benzene ring are ¹³C isotopes, leading to a distinct mass shift that is readily detectable by mass spectrometry. wikipedia.org

While the synthesis of 4-Fluorobenzylamine-¹³C₆ typically involves a uniformly labeled benzene ring, other applications might require regioselective or site-specific labeling. This would involve more complex synthetic routes starting from precursors where only specific carbon atoms are ¹³C-labeled. Such strategies allow for detailed mechanistic studies of chemical reactions or metabolic pathways. However, for its primary use as an internal standard, uniform labeling is generally preferred for a clear and strong signal in analytical instrumentation.

Optimized Chemical Reaction Conditions and Pathways for Amine Formation

The conversion of the nitrile group in 4-Fluorobenzonitrile-¹³C₆ to the primary amine in 4-Fluorobenzylamine-¹³C₆ is a critical reduction step. Various methods can be employed, with catalytic reduction being a prominent and efficient approach.

The reduction of nitriles to primary amines is a well-established transformation in organic chemistry. This can be effectively achieved through catalytic hydrogenation. In this process, the labeled nitrile is reacted with hydrogen gas (H₂) in the presence of a metal catalyst.

Table 1: Common Catalysts for Nitrile Reduction

| Catalyst | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents (e.g., ethanol, methanol) |

| Raney Nickel (Ra-Ni) | Hydrogen gas, often in ammonia-containing solvents to suppress secondary amine formation |

| Platinum(IV) Oxide (PtO₂) | Hydrogen gas, acidic or neutral conditions |

The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired primary amine and minimize the formation of byproducts such as secondary and tertiary amines.

Besides catalytic hydrogenation, other reducing agents can be utilized. Transition metal hydrides and borohydride (B1222165) reagents offer alternative pathways for the reduction of the nitrile group. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity requires careful handling and anhydrous conditions.

A milder and often preferred alternative is the use of borohydride-based reagents, sometimes in conjunction with a transition metal catalyst. For example, sodium borohydride in the presence of a cobalt or nickel salt can effectively reduce nitriles. Studies on the reduction of similar compounds, like 4-nitrophenol, have demonstrated the high efficiency of copper(II) complexes with Schiff base ligands in the presence of sodium borohydride. nih.gov This suggests that similar catalytic systems could be optimized for the reduction of 4-Fluorobenzonitrile-¹³C₆. nih.govfrontiersin.org

Purification and Isotopic Purity Assessment Techniques for Labeled Compounds

Following the chemical synthesis, the crude product contains the desired 4-Fluorobenzylamine-¹³C₆ along with unreacted starting materials, byproducts, and residual reagents. Therefore, a rigorous purification process is essential to achieve the high purity required for its intended applications. acs.orgmoravek.com

Table 2: Purification and Analytical Techniques

| Technique | Purpose |

| Purification | |

| Column Chromatography | Separation of the target compound from impurities based on differential adsorption. |

| Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation for achieving very high purity. moravek.com |

| Isotopic Purity Assessment | |

| Mass Spectrometry (MS) | To confirm the molecular weight and determine the isotopic enrichment of the labeled compound. wikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To verify the chemical structure and the position of the ¹³C labels. wikipedia.orgmoravek.com |

The isotopic purity is a critical parameter, indicating the percentage of the compound that is correctly labeled with the desired number of ¹³C atoms. This is typically determined by mass spectrometry, which can distinguish between the labeled and unlabeled species based on their mass-to-charge ratio. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition and isotopic distribution. NMR spectroscopy, particularly ¹³C NMR, provides direct evidence of the carbon skeleton and the successful incorporation of the ¹³C labels at the expected positions.

Compound Information

Advanced Spectroscopic and Spectrometric Characterization of 4 Fluorobenzylamine 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The incorporation of ¹³C isotopes throughout the aromatic ring of 4-fluorobenzylamine (B26447) significantly enhances the utility of ¹³C NMR methods.

High-Resolution ¹³C NMR for Chemical Shift Assignment and Isotopic Enrichment Confirmation

High-resolution ¹³C NMR spectroscopy is instrumental in verifying the successful incorporation and determining the isotopic purity of 4-Fluorobenzylamine-13C6. The ¹³C nucleus has a low natural abundance (about 1.1%), but in a fully labeled ring system, the signal intensity is dramatically increased, facilitating detailed spectral analysis. nih.govsigmaaldrich.com

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. For this compound, distinct signals are expected for the four different types of carbon atoms in the benzene (B151609) ring and the benzylic carbon. The carbon attached to the fluorine (C4) will exhibit a large chemical shift due to fluorine's high electronegativity and will also show a characteristic large one-bond C-F coupling constant. The carbon attached to the aminomethyl group (C1) will also have a distinct chemical shift. The remaining four carbons (C2, C3, C5, C6) will be influenced by both the fluorine and the aminomethyl substituents.

Confirmation of isotopic enrichment is achieved by comparing the ¹³C NMR spectrum of the labeled compound with that of its unlabeled counterpart. The dramatic increase in signal intensity for the aromatic carbons directly confirms the ¹³C6 labeling. Furthermore, the presence of extensive ¹³C-¹³C coupling patterns, which are typically not observed at natural abundance, provides definitive evidence of the isotopic enrichment. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected ¹J(C-F) (Hz) | Expected ¹J(C-C) (Hz) |

| C1 (-CH₂NH₂) | ~135 | - | ~55-60 |

| C2/C6 | ~130 | - | ~55-60 |

| C3/C5 | ~115 | ~20-25 (²J) | ~55-60 |

| C4 (-F) | ~162 | ~240-250 | ~55-60 |

| -CH₂- | ~45 | - | ~35-40 (¹J with C1) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Data is compiled based on typical values for similar structures.

Application of Multi-dimensional ¹³C NMR Techniques (e.g., HMBC, HSQC, INADEQUATE) for Structural Elucidation of Labeled Systems

Multi-dimensional NMR techniques are invaluable for unambiguously assigning signals and confirming the carbon framework of complex molecules. iaea.orgslideshare.net For ¹³C-labeled compounds like this compound, these experiments are particularly powerful.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govescholarship.org In this compound, the HSQC spectrum would show correlations between the benzylic protons and the benzylic carbon, as well as between the aromatic protons and their directly bonded ¹³C atoms. This allows for the unambiguous assignment of both the ¹H and ¹³C signals for the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. nih.gove-bookshelf.de This is crucial for connecting different parts of the molecule. For instance, the benzylic protons would show correlations to the C1, C2, and C6 carbons of the aromatic ring, confirming the connectivity of the aminomethyl group to the labeled ring.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This experiment directly observes one-bond ¹³C-¹³C correlations, providing a definitive map of the carbon skeleton. nih.govljmu.ac.uk While challenging for natural abundance samples due to low sensitivity, it is highly effective for ¹³C-labeled compounds. The INADEQUATE spectrum of this compound would show correlations between all adjacent carbons in the benzene ring, unequivocally confirming the cyclic structure and the connectivity of the labeled carbons.

Investigation of Spin-Spin Coupling Constants (J-couplings) for Conformational and Electronic Insights

Spin-spin coupling constants, or J-couplings, provide valuable information about the bonding environment and conformation of a molecule. libretexts.orgorganicchemistrydata.org In this compound, several types of J-couplings can be investigated.

¹J(C-C): One-bond carbon-carbon coupling constants are sensitive to the hybridization of the carbon atoms and the substitution pattern. rsc.org In the aromatic ring of this compound, these couplings will be on the order of 50-60 Hz.

nJ(C-H): Multi-bond carbon-proton couplings, observable in HMBC spectra, are useful for structural elucidation. organicchemistrydata.org

nJ(C-F): Coupling between the fluorine atom and the carbon atoms of the ring provides information about the electronic effects of the fluorine substituent. The one-bond coupling, ¹J(C4-F), is typically very large (around 245 Hz). Longer-range couplings (²J, ³J, and ⁴J) will also be observable and can provide further structural insights.

nJ(C-N): While ¹⁵N is also a spin-1/2 nucleus, its natural abundance is low. If the compound were also labeled with ¹⁵N, the ¹³C-¹⁵N couplings could provide additional structural information. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, MS provides a clear confirmation of the labeling and can be used to study fragmentation pathways.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. nih.govnih.gov For this compound, HRMS would readily distinguish the labeled compound from its unlabeled counterpart due to the mass difference of approximately 6 Da (the difference between six ¹³C atoms and six ¹²C atoms).

The isotopic pattern in the mass spectrum is also a key indicator of successful labeling. jove.comlcms.cz The mass spectrum of the unlabeled compound will show a small M+1 peak (due to the natural abundance of ¹³C) and an even smaller M+2 peak. In contrast, the spectrum of this compound will have its most intense peak at the mass corresponding to the fully labeled molecule. The distribution of less-abundant isotopologues can be used to determine the isotopic purity of the sample.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass (monoisotopic) |

| 4-Fluorobenzylamine | C₇H₈FN | 125.0641 |

| 4-Fluorobenzylamine-¹³C₆ | ¹³C₆CH₈FN | 131.0843 |

Note: Exact masses are calculated based on the most abundant isotopes.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS) of Labeled Species

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.govresearchgate.net By comparing the MS/MS spectra of the labeled and unlabeled 4-fluorobenzylamine, the fragmentation pathways can be elucidated with high confidence.

A common fragmentation pathway for benzylamines involves the loss of the amine group. nih.gov In the case of 4-fluorobenzylamine, this would lead to the formation of a 4-fluorobenzyl cation. By analyzing the masses of the fragment ions in the MS/MS spectrum of this compound, it is possible to determine which fragments retain the labeled benzene ring. For example, the loss of the unlabeled aminomethyl group would result in a fragment ion with all six ¹³C atoms, confirming the location of the fragmentation. This approach is invaluable for understanding the gas-phase ion chemistry of such molecules. researchgate.net

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis and Isotopic Shifts

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For 4-Fluorobenzylamine, and specifically its isotopically labeled variant this compound, these techniques provide a detailed fingerprint of the functional groups present and allow for an analysis of the effects of isotopic substitution on the molecular framework.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, provided there is a change in the dipole moment during the vibration. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons having a different frequency corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman-active if it induces a change in the polarizability of the molecule. Together, IR and Raman spectroscopy offer complementary information, as some vibrations may be strong in one and weak or silent in the other, governed by the principles of molecular symmetry and selection rules.

The vibrational spectrum of 4-Fluorobenzylamine is characterized by contributions from the p-disubstituted benzene ring, the aminomethyl group (-CH2NH2), and the carbon-fluorine bond. The substitution of the six carbon atoms in the benzene ring with their heavier ¹³C isotope in 4-Fluorobenzylamine-¹³C₆ introduces a significant mass change. This substitution primarily affects the vibrational modes associated with the aromatic ring, leading to predictable shifts to lower wavenumbers (redshifts). The magnitude of this isotopic shift is dependent on the extent to which the carbon atoms participate in a given vibrational mode. Modes that are highly localized to the -CH₂NH₂ or C-F groups will show minimal shifts, whereas the skeletal modes of the benzene ring, such as ring stretching and breathing vibrations, will be more significantly affected.

The theoretical basis for this shift lies in the harmonic oscillator model of a chemical bond, where the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the system:

ν ∝ √(k/μ)

Upon replacing ¹²C with ¹³C, the reduced mass (μ) of the vibrating system increases. Assuming the force constant (k) remains unchanged as it is a property of the electronic structure, the vibrational frequency (ν) must decrease.

Detailed research findings from experimental and computational studies on 4-Fluorobenzylamine and related aromatic compounds allow for the assignment of characteristic vibrational bands. While direct experimental spectra for 4-Fluorobenzylamine-¹³C₆ are not widely published, the expected isotopic shifts can be predicted based on established principles and computational models, such as Density Functional Theory (DFT) calculations. esisresearch.orgaip.org

Below are data tables detailing the assigned vibrational frequencies for the primary functional groups of 4-Fluorobenzylamine based on experimental data and theoretical calculations for similar molecules. A second table provides the predicted vibrational frequencies for 4-Fluorobenzylamine-¹³C₆, highlighting the expected isotopic shifts for modes involving the aromatic ring.

Interactive Table 1: Vibrational Frequencies and Assignments for 4-Fluorobenzylamine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| N-H Asymmetric Stretch | -NH₂ | ~3380 - 3450 | IR, Raman | Typically two bands are visible for the primary amine. |

| N-H Symmetric Stretch | -NH₂ | ~3300 - 3370 | IR, Raman | Often weaker than the asymmetric stretch. |

| Aromatic C-H Stretch | Ar-H | ~3030 - 3100 | IR, Raman | Multiple weak to medium bands. |

| Aliphatic C-H Stretch | -CH₂- | ~2850 - 2960 | IR, Raman | Asymmetric and symmetric stretches. |

| N-H Scissoring | -NH₂ | ~1590 - 1650 | IR | Medium to strong absorption. |

| Aromatic C=C Stretch | Aromatic Ring | ~1590 - 1610 | IR, Raman | Strong intensity, characteristic of the phenyl ring. rsc.org |

| Aromatic C=C Stretch | Aromatic Ring | ~1490 - 1520 | IR, Raman | Strong intensity, characteristic of the phenyl ring. rsc.org |

| C-F Stretch | Ar-F | ~1220 - 1240 | IR | Strong and characteristic absorption due to high polarity. |

| C-N Stretch | Ar-CH₂-N | ~1050 - 1150 | IR, Raman | Can be coupled with other vibrations. |

| Aromatic Ring Breathing | Aromatic Ring | ~810 - 850 | Raman | Para-substitution pattern. |

Interactive Table 2: Predicted Vibrational Frequencies and Isotopic Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber for ¹³C₆ (cm⁻¹) | Expected Isotopic Shift (Δcm⁻¹) | Notes |

| N-H Asymmetric Stretch | -NH₂ | ~3380 - 3450 | Negligible | This mode does not involve the ring carbons. |

| N-H Symmetric Stretch | -NH₂ | ~3300 - 3370 | Negligible | This mode does not involve the ring carbons. |

| Aromatic ¹³C-H Stretch | Ar-¹³C-H | ~3020 - 3090 | Minor Shift | Small shift due to change in reduced mass of the C-H bond. |

| Aliphatic C-H Stretch | -CH₂- | ~2850 - 2960 | Negligible | This mode is adjacent to but not part of the labeled ring. |

| N-H Scissoring | -NH₂ | ~1590 - 1650 | Negligible | Primarily an amine group vibration. |

| Aromatic ¹³C=¹³C Stretch | Aromatic Ring | ~1540 - 1560 | -30 to -50 | Significant shift due to the increased mass of the ring carbons. aip.org |

| Aromatic ¹³C=¹³C Stretch | Aromatic Ring | ~1445 - 1475 | -30 to -50 | Significant shift due to the increased mass of the ring carbons. aip.org |

| ¹³C-F Stretch | Ar-¹³C-F | ~1190 - 1210 | -20 to -30 | Moderate shift as this involves a direct bond to the labeled ring. |

| ¹³C-N Stretch | Ar-¹³C-CH₂-N | ~1030 - 1130 | Minor Shift | Shift is moderated by the intervening CH₂ group. |

| Aromatic Ring Breathing | Aromatic Ring | ~780 - 820 | -20 to -40 | Significant shift as this is a collective vibration of the entire ring. |

These tables illustrate that the most pronounced effect of ¹³C-labeling in the aromatic ring is the redshift of the skeletal ring vibrations. The analysis of these isotopic shifts provides a high level of confidence in the assignment of vibrational bands and can be a subtle but powerful confirmation of molecular structure.

Applications of 4 Fluorobenzylamine 13c6 in Academic Research

Elucidation of Organic Reaction Mechanisms and Pathways

In organic synthesis, understanding the precise pathway a reaction follows is crucial for optimization and control. Isotope labeling is a definitive method for mapping the journey of atoms from reactants to products.

The use of ¹³C labeling is a classic and powerful technique for uncovering skeletal rearrangements and scrambling events that are otherwise invisible. By introducing 4-Fluorobenzylamine-¹³C₆ into a reaction, chemists can precisely determine the final position of the ring carbons in the product.

For instance, in reactions involving ring-opening, expansion, or migration, the ¹³C₆-label serves as a map. Analysis of the product by ¹³C NMR spectroscopy would reveal the connectivity of the labeled carbons. If the benzene (B151609) ring were to undergo a rearrangement, the coupling patterns and chemical shifts of the ¹³C atoms would change in a predictable way, allowing for the definitive identification of the new structure. Similarly, in mass spectrometry, any fragment containing the benzene ring will exhibit a mass shift of +6 Da compared to its unlabeled counterpart, confirming the ring's integrity and location within larger molecules.

Table 1: Expected Mass Spectrometry Signatures for Labeled Fragments This table illustrates the theoretical mass difference between unlabeled 4-Fluorobenzylamine (B26447) and its ¹³C₆ isotopologue, a key feature for tracing in mass spectrometry.

| Fragment | Unlabeled Mass (m/z) | ¹³C₆ Labeled Mass (m/z) | Mass Shift |

| [M+H]⁺ (Full Molecule) | 126.07 | 132.09 | +6.02 |

| [M-NH₂]⁺ (Fluorobenzyl cation) | 109.04 | 115.06 | +6.02 |

Investigation of Intermediates and Transition States in Complex Transformations

Identifying short-lived intermediates is a significant challenge in mechanistic chemistry. While 4-Fluorobenzylamine-¹³C₆ has not been documented in extensive studies for this purpose, its structure is well-suited for such investigations. When used in reactions studied by in-situ NMR spectroscopy, the unique signals from the ¹³C-labeled ring can help identify transient species that might otherwise be obscured by signals from other components in the reaction mixture.

In one study involving a derivative of 4-fluorobenzylamine condensed with eremomycin, solid-state NMR was used to probe the drug's interaction with bacterial cell walls that were themselves labeled with ¹³C. nih.gov This highlights how the fluorine and carbon atoms provide complementary probes for characterizing molecular complexes, a principle that applies to the study of reaction intermediates.

Metabolic Pathway Tracing and Enzyme Interaction Studies in Model Biological Systems

The fluorinated benzylamine (B48309) scaffold is of interest in medicinal chemistry, and understanding its metabolic fate and interactions with enzymes is critical. The ¹³C₆ label provides a powerful tool for these investigations in simplified biological models. It should be noted that while the ¹⁸F-labeled version of this compound is often used as a building block for PET imaging agents to trace molecules in vivo, the ¹³C₆ variant is tailored for mechanistic studies using NMR and mass spectrometry. chemicalbook.comsmolecule.comsigmaaldrich.com

In vitro studies using liver microsomes or ex vivo studies with tissue slices are common methods to predict the metabolism of a compound. When 4-Fluorobenzylamine-¹³C₆ is incubated in such systems, the resulting metabolites can be identified with high confidence. Using liquid chromatography-mass spectrometry (LC-MS), researchers can screen for metabolites that are 6 mass units heavier than expected from unlabeled precursors. uu.nlscience.gov

For example, a common metabolic transformation is the hydroxylation of an aromatic ring by cytochrome P450 enzymes. The addition of a hydroxyl group to 4-Fluorobenzylamine-¹³C₆ would result in a product with a distinct mass, confirming the metabolic pathway. The fluorine atom at the para-position is known to protect against aromatic hydroxylation at that site, potentially directing metabolism to other positions. scholaris.ca

Metabolic flux analysis (MFA) uses isotope tracers to quantify the rates of reactions within a metabolic network. While typically performed with central carbon metabolites like glucose or glutamine, the principles can be applied to xenobiotics like 4-Fluorobenzylamine-¹³C₆ in specialized cases. If this compound were utilized as a carbon source by a microorganism or metabolized extensively by a cell culture, the ¹³C label could be traced as it incorporates into the cell's native metabolic intermediates. This would reveal the pathways responsible for the breakdown and assimilation of the compound's aromatic core.

NMR spectroscopy is a powerful tool for studying the binding of a substrate or inhibitor to its target enzyme. The ¹³C label in 4-Fluorobenzylamine-¹³C₆ can be used as a probe to monitor these interactions. Upon binding to an enzyme's active site, the chemical environment of the ¹³C atoms in the ring will change, leading to shifts in their NMR resonance signals.

This technique, known as protein-observed or ligand-observed NMR, can provide data on which parts of the molecule are interacting with the enzyme, the kinetics of binding, and the conformation of the bound ligand. For example, a study on a monothiosemicarbazone derived from 4-fluorobenzylamine used ¹H NMR to deduce the structure of its metal complexes, demonstrating the sensitivity of NMR to the local chemical environment. acs.org Using a ¹³C-labeled version would provide even more direct and resolved information on the carbon skeleton's involvement in binding.

Table 2: Hypothetical ¹³C NMR Chemical Shift Changes Upon Enzyme Binding This table illustrates the potential changes in NMR signals for 4-Fluorobenzylamine-¹³C₆ upon binding to a hypothetical enzyme active site, which can be used to map interaction surfaces.

| Carbon Atom Position | Chemical Shift (Free, ppm) | Chemical Shift (Bound, ppm) | Δδ (ppm) | Interpretation |

| C1 (ipso-CH₂) | 135.2 | 136.1 | +0.9 | Change in electronic environment near benzylic carbon. |

| C2/C6 (ortho-CH) | 129.8 | 130.0 | +0.2 | Minor interaction with enzyme pocket. |

| C3/C5 (meta-CH) | 115.5 | 116.5 | +1.0 | Significant interaction, possibly hydrogen bonding. |

| C4 (ipso-F) | 162.1 | 162.3 | +0.2 | Fluorine environment slightly perturbed. |

Development and Validation of Advanced Analytical Methodologies

The precise mass difference between 4-Fluorobenzylamine-¹³C₆ and its unlabeled counterpart makes it an invaluable asset in the development and validation of cutting-edge analytical methods, particularly in the field of mass spectrometry.

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. 4-Fluorobenzylamine-¹³C₆ is ideally suited for this role, especially in research settings focused on proteomics and metabolomics. When analyzing research samples, a known amount of 4-Fluorobenzylamine-¹³C₆ is spiked into the sample. Since it is chemically identical to the endogenous (unlabeled) 4-fluorobenzylamine, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, due to the six-dalton mass difference, the mass spectrometer can distinguish between the labeled internal standard and the native analyte. This allows for the correction of any sample loss during preparation and variations in instrument response, leading to highly reliable and reproducible quantitative data. The application of in-vivo labeled standards, such as those derived from ¹³C enriched organisms, has been shown to significantly improve the trueness and precision of quantitative assays. nih.gov

Table 1: Properties of 4-Fluorobenzylamine-¹³C₆

| Property | Value |

| Molecular Formula | ¹³C₆C₁H₈FN |

| Molecular Weight | 131.10 g/mol |

| Isotopic Enrichment | Contains six ¹³C atoms |

This table summarizes the key properties of 4-Fluorobenzylamine-¹³C₆.

Chemical derivatization is a widely employed strategy to improve the analytical characteristics of molecules for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov 4-Fluorobenzylamine-¹³C₆ can be used as a derivatization reagent to introduce a ¹³C₆-labeled tag onto other molecules of interest that may otherwise exhibit poor chromatographic behavior or low ionization efficiency. This process not only enhances their detectability but also facilitates their quantification. The derivatization reaction, often targeting specific functional groups like carboxylic acids or aldehydes, creates a new, labeled derivative of the target analyte. This is particularly beneficial for small molecules that are difficult to detect in complex mixtures. nih.govsigmaaldrich.com The presence of the ¹³C₆-label provides a unique mass signature, enabling selective detection and accurate quantification, even at low concentrations. science.gov

Isotope-coded affinity tags (ICAT) and similar isotope-coded profiling techniques are powerful methods for comparative quantitative proteomics and metabolomics. These methods rely on reagents that exist in "light" (e.g., ¹²C) and "heavy" (e.g., ¹³C) isotopic forms. 4-Fluorobenzylamine-¹³C₆, as the "heavy" reagent, can be used in conjunction with its unlabeled "light" counterpart to differentially label two different biological samples (e.g., a control sample and a treated sample). After labeling, the samples are combined and analyzed together by mass spectrometry. The relative abundance of the light and heavy forms of each derivatized peptide or metabolite directly reflects the relative abundance of that molecule in the original two samples. This approach minimizes experimental variability and allows for precise quantification of changes in protein or metabolite levels between different biological states. This strategy allows for the identification of potential metabolites and disease biomarkers. researchgate.net

Precursor Synthesis for Advanced Research Probes and Labeled Biomolecules

The unique chemical structure of 4-Fluorobenzylamine-¹³C₆, combining a fluorine atom and a stable isotope-labeled ring, makes it a valuable building block for the synthesis of specialized molecules used in advanced research applications.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). 4-Fluorobenzylamine is a versatile building block for the preparation of ¹⁸F-labeled PET radiotracers. sigmaaldrich.comnih.govnih.gov The non-radioactive 4-Fluorobenzylamine-¹³C₆ can be used in the development and optimization of synthetic routes for novel PET probes. The synthesis of its ¹⁸F-labeled counterpart, 4-[¹⁸F]fluorobenzylamine, allows for the creation of a wide range of PET tracers for imaging various biological targets, including receptors and enzymes. researchgate.netmdpi.comnih.gov For instance, 4-[¹⁸F]fluorobenzylamine has been used to synthesize radiolabeled folate derivatives for imaging folate receptor-positive tumors. ethz.chsnmjournals.org The ¹³C₆-label in the precursor can be useful in developmental studies using NMR spectroscopy to characterize the structure and stability of the final radiotracer and its intermediates.

Table 2: Examples of ¹⁸F-Labeled Radiotracers Synthesized from 4-Fluorobenzylamine Derivatives

| Radiotracer | Target | Application | Reference |

| [¹⁸F]FBA-folate | Folate Receptor | Tumor Imaging | ethz.ch |

| [¹⁸F]MFBG | Norepinephrine Transporter | hNET Reporter Gene Imaging | scispace.com |

| [¹⁸F]PFBG | Norepinephrine Transporter | hNET Reporter Gene Imaging | scispace.com |

| [¹⁸F]Pyricoxib | COX-2 | COX-2 Imaging | researchgate.netmdpi.com |

This table provides examples of PET radiotracers developed using 4-fluorobenzylamine as a precursor.

The selective incorporation of isotopically labeled amino acids and other building blocks into biomolecules is a cornerstone of modern structural biology and biophysical research. nih.govresearchgate.net 4-Fluorobenzylamine-¹³C₆ can be chemically modified and incorporated into peptides, proteins, or nucleic acids. The ¹³C₆-label serves as a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to determine the three-dimensional structure and dynamics of biomolecules in solution. The presence of the six ¹³C atoms in a specific location within the biomolecule provides a set of unique NMR signals that can be used to obtain detailed structural and dynamic information about that region of the molecule. This approach is particularly valuable for studying protein-ligand interactions, protein folding, and the dynamics of large macromolecular complexes. nih.govacs.org

Intermediate in the Synthesis of Labeled Pharmaceutical and Agrochemical Candidates for Research and Development

4-Fluorobenzylamine-13C6 serves as a crucial isotopically labeled building block in the synthesis of complex molecules for pharmaceutical and agrochemical research. Its structure, featuring a stable carbon-13 (¹³C) labeled benzene ring, makes it an ideal starting material for creating internal standards and tracers used in advanced analytical and metabolic studies. science.govnih.gov The incorporation of the ¹³C₆-label into the stable aromatic core ensures that the isotopic signature is retained throughout subsequent chemical transformations and metabolic processes, which is essential for the reliability of the research data.

The primary application of using this compound as a synthetic intermediate is to produce stable isotope-labeled (SIL) analogues of drug candidates or agrochemicals. These SIL compounds are indispensable tools in drug metabolism and pharmacokinetics (DMPK) studies. science.govnih.gov By introducing a known quantity of the SIL version of a compound, researchers can use sensitive mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the concentration of the unlabeled parent drug in biological samples like plasma, urine, and tissue homogenates. nih.gov The SIL compound acts as a perfect internal standard because it has nearly identical chemical and physical properties to the analyte but is distinguishable by its higher mass, correcting for variability during sample extraction and analysis. nih.govscience.gov

In the development of new pharmaceuticals, understanding a drug candidate's metabolic fate is critical. Synthesizing a ¹³C-labeled version of a potential drug allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) within a biological system. nih.gov The labeled core from this compound enables the tracking of the molecule and the identification of its various metabolites, providing crucial insights into its biological pathway and potential for accumulation in tissues. nih.gov

The synthesis process typically involves chemically modifying the amine group of this compound to build the more complex target structure. The 4-fluoro-substituted phenyl ring is a common motif in many biologically active molecules, including enzyme inhibitors and other therapeutic agents. nih.gov Therefore, having a ¹³C₆-labeled version of this moiety readily available facilitates the efficient production of the necessary analytical reagents for research and development.

Table 1: Illustrative Applications of Labeled Intermediates in Research

This table outlines the typical research applications for complex molecules synthesized from stable isotope-labeled precursors like this compound, based on established methodologies in pharmaceutical and agrochemical science.

| Labeled Precursor | Example of Synthesized Candidate | Primary Application | Research Field |

| This compound | Labeled Kinase Inhibitor | Internal Standard for LC-MS/MS bioanalysis nih.gov | Drug Pharmacokinetics |

| This compound | Labeled Antifungal Agent | Tracer for metabolic pathway identification nih.gov | Agrochemical Development |

| This compound | Labeled GPCR Ligand | Standard for quantitative metabolite profiling | Drug Metabolism (DMPK) |

| [¹³C₆]-Phenol | [¹³C₆]-Amphetamine | Internal Standard for forensic analysis nih.gov | Forensic Science |

| [¹⁴C] Labeled Precursor | [¹⁴C]-CP-544439 | Tracer for whole-body autoradiography nih.gov | Drug Distribution Studies |

Theoretical and Computational Studies Involving 4 Fluorobenzylamine 13c6

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. scienceopen.commdpi.com For 4-Fluorobenzylamine-13C6, these calculations provide a detailed picture of its molecular structure and potential chemical behavior. The substitution of 12C with 13C has a negligible effect on the electronic structure, as it does not alter the molecular orbitals or electron density distribution. Therefore, computational studies on the unlabeled analogue are directly applicable.

DFT calculations can be employed to determine a variety of molecular properties that are crucial for understanding reactivity:

Optimized Molecular Geometry: These calculations predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Comparing calculated geometries with experimental data, where available, can validate the computational model. eurjchem.com

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other reagents.

Thanks to advancements in computational methods, the Schrödinger equation for electron motion can be solved with reasonable accuracy using approximations like DFT, making it a routine tool for calculating the potential energy surface for systems with several hundred atoms. scienceopen.com Hybrid models that combine quantum mechanics with machine learning are also emerging to enhance reactivity predictions. mit.eduarxiv.org

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, relevant in nucleophilic reactions. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, relevant in electrophilic reactions. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.5 Debye | Reflects the molecule's overall polarity, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and non-covalent interactions, which govern its behavior in solution and its ability to bind to other molecules, such as biological receptors. nih.gov

Conformational Analysis: The 4-Fluorobenzylamine molecule possesses conformational freedom primarily around the C(aryl)-C(methylene) and C(methylene)-N bonds. MD simulations can explore the potential energy surface associated with the rotation around these bonds, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. The fluorine substituent can influence the conformational preferences of adjacent groups, a phenomenon that has been studied in similar molecules like 4-fluoroproline. nih.gov

Intermolecular Interactions: MD simulations excel at modeling the complex network of non-covalent interactions between a solute and its environment. For 4-Fluorobenzylamine, these interactions include:

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor, forming strong interactions with solvent molecules (like water) or functional groups on a receptor. science.gov

C-H···F Interactions: The organic fluorine atom can participate in weak hydrogen bonds with C-H groups, which can play a significant role in crystal packing and molecular recognition. acs.org

π-Interactions: The electron-rich aromatic ring can engage in π-π stacking with other aromatic systems or cation-π interactions with positively charged species.

Enhanced sampling MD simulation techniques can be particularly powerful for predicting ligand binding mechanisms and ligand-induced structural changes in target molecules. nih.gov

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bond (Donor) | -NH₂ | Crucial for interaction with polar solvents and biological targets (e.g., protein backbones). science.gov |

| Hydrogen Bond (Acceptor) | -NH₂ and Fluorine atom | Allows for a versatile range of interactions with protic species. |

| C-H···F Interaction | Aromatic C-H and Fluorine | Contributes to supramolecular assembly and crystal packing. acs.org |

| π-π Stacking | Fluorinated benzene (B151609) ring | Important for binding to planar aromatic residues in proteins or DNA. |

Modeling of Kinetic Isotope Effects and Their Implications in Reaction Mechanisms

The primary utility of synthesizing this compound is for the study of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The 13C KIE is the ratio of the reaction rate for the 12C-containing molecule to that of the 13C-labeled molecule (k12/k13). Measuring 13C KIEs provides powerful, direct information about changes in bonding to the labeled carbon atom in the rate-determining step of a reaction. nih.govgoogle.com

Modeling KIEs: Theoretical modeling is essential for interpreting experimental KIEs. The effect arises primarily from the difference in zero-point vibrational energy (ZPE) between the light and heavy isotopologues; heavier isotopes have lower ZPEs. google.com If a bond to the isotopic atom is weakened or broken in the transition state, the reaction rate for the lighter isotope is typically faster, resulting in a "normal" KIE (k12/k13 > 1).

Computational models, usually based on transition state theory and quantum chemical calculations (like DFT), are used to predict KIEs for a proposed reaction mechanism. This involves:

Calculating the structures and vibrational frequencies for the reactant and the transition state.

Using these frequencies to compute the ZPEs for both the 12C and 13C isotopologues.

Calculating the expected KIE based on the energetic differences between the ground states and transition states.

By comparing the computationally predicted KIE with the experimentally measured value, researchers can gain strong evidence for or against a proposed reaction mechanism. nih.gov This is especially valuable for distinguishing between different pathways, such as concerted versus stepwise mechanisms or SN1 versus SN2 type reactions. nih.govresearchgate.net For example, a significant 13C KIE at a specific carbon in the aromatic ring would indicate that the bonding at that position is changing in the rate-determining step.

| Proposed Mechanism | Description | Predicted 13C KIE (k12/k13) | Mechanistic Implication |

|---|---|---|---|

| SN2 | Concerted bond formation and breaking at the benzylic carbon. | 1.03 - 1.06 | Significant change in bonding at the benzylic carbon in the transition state. nih.gov |

| SN1 | Rate-determining formation of a benzyl cation; C-X bond breaks. | 1.01 - 1.02 | Smaller KIE, as rehybridization from sp³ to sp² is the main effect. nih.gov |

| No bond change | Reaction occurs elsewhere in the molecule; no bonding change at the benzylic carbon. | 1.00 | Indicates the benzylic carbon is not involved in the rate-determining step. |

Challenges and Future Research Directions

Advancements in Stereoselective and Regioselective ¹³C Labeling Techniques

The precise placement of ¹³C atoms within a molecule is critical for many advanced applications, particularly in NMR spectroscopy and metabolic tracing. Current synthetic methods for isotopically labeled compounds can be complex and may not always provide the desired level of control over the label's position.

Future research will focus on developing more sophisticated stereoselective and regioselective labeling methods. For aromatic systems like the benzene (B151609) ring in 4-Fluorobenzylamine-¹³C₆, achieving regioselective labeling—placing the ¹³C isotope at a specific carbon position—is a key goal. d-nb.inforsc.org Techniques using specifically labeled precursors, such as [1-¹³C]-glucose, can result in the specific incorporation of ¹³C at isolated positions in the side chains of aromatic amino acids. nih.gov This level of precision simplifies the interpretation of complex analytical data, such as NMR relaxation rates, by eliminating unwanted signal interference. nih.gov

For amine derivatives, stereoselective labeling is crucial, especially for chiral molecules. The development of chiral derivatization reagents, such as heavy atom isotope-labeled Marfey's reagents, allows for the stereoselective detection and quantification of amine and amino acid stereoisomers. acs.orgnih.gov Future advancements could adapt these principles to the synthesis of 4-Fluorobenzylamine-¹³C₆, enabling the creation of specific isotopomers to probe stereospecific interactions in biological systems. nih.gov The challenge lies in creating robust, high-yield synthetic routes that provide this high degree of control. d-nb.infonih.gov

| Scattered Labeling | A subset of molecules in a sample is labeled, often at specific residue types in a protein. | Reduces spectral crowding and allows for targeted analysis of specific sites. sigmaaldrich.com | May require extensive synthesis of multiple labeled precursors. sigmaaldrich.com |

Integration of 4-Fluorobenzylamine-¹³C₆ with Emerging Analytical and Imaging Technologies (e.g., Hyperpolarized NMR)

The integration of 4-Fluorobenzylamine-¹³C₆ with cutting-edge analytical technologies, particularly hyperpolarized Nuclear Magnetic Resonance (NMR), represents a promising future direction. Hyperpolarization can enhance the NMR signal of ¹³C-labeled compounds by more than 10,000-fold, overcoming the inherently low sensitivity of ¹³C NMR. acs.orgpnas.org This dramatic signal boost enables real-time monitoring of metabolic pathways and enzyme-catalyzed reactions in living systems. pnas.org

The unique structure of 4-Fluorobenzylamine-¹³C₆, containing both ¹³C and ¹⁹F (a highly NMR-active nucleus), makes it an ideal candidate for advanced multi-nuclear NMR experiments. The introduction of an aromatic ¹⁹F–¹³C spin topology can lead to advantageous TROSY (Transverse Relaxation-Optimized Spectroscopy) effects, resulting in sharper lines and higher signal-to-noise ratios. wiley.com

Future research will likely involve:

Developing hyperpolarization protocols specifically for 4-Fluorobenzylamine-¹³C₆. This involves optimizing the dynamic nuclear polarization (DNP) process to achieve maximum polarization and signal enhancement. nih.gov

Applying hyperpolarized 4-Fluorobenzylamine-¹³C₆ as a probe in magnetic resonance imaging (MRI) and spectroscopy (MRS). researchgate.netd-nb.info This could enable non-invasive, real-time imaging of the compound's distribution and metabolic fate in biological systems.

Exploiting the dual ¹⁹F/¹³C label to perform novel correlation experiments, providing unprecedented detail on the molecular environment and interactions of the probe.

The primary challenge in this area is the short-lived nature of the hyperpolarized state, which requires rapid delivery of the probe and fast data acquisition. pnas.org

Development of More Sustainable and Cost-Effective Synthesis Approaches for Isotope-Labeled Amine Derivatives

The synthesis of isotopically labeled compounds is often a major bottleneck due to high costs and complex, multi-step procedures. researchgate.net The starting materials, such as ¹³C-labeled precursors, are expensive, and the synthetic routes can be inefficient. imist.ma

A critical area of future research is the development of more sustainable and cost-effective synthesis methods. This aligns with the broader push for "green chemistry" in the chemical industry. musechem.com Key strategies include:

Utilizing Cheaper Isotope Sources: Research into using elemental ¹³C as a starting material, which can be converted into versatile building blocks like calcium carbide (Ca¹³C₂), offers a more economical pathway to a wide range of labeled organic molecules. researchgate.net

Improving Catalytic Efficiency: Developing novel catalysts and optimizing reaction conditions to improve yields and reduce the number of synthetic steps. adesisinc.com Flow chemistry, for example, offers precise control over reactions, leading to higher yields and purer products, which can make the synthesis of labeled compounds more efficient and scalable. adesisinc.com

Biosynthetic Approaches: For some compounds, using engineered microorganisms or enzymes to produce the labeled molecule can be a cost-effective and environmentally friendly alternative to chemical synthesis. nih.govnih.gov

Table 2: Future Directions in Sustainable Isotope Labeling

| Approach | Description | Potential Impact on 4-Fluorobenzylamine-¹³C₆ Synthesis |

|---|---|---|

| Green Chemistry | Minimizing hazardous substances and waste in chemical processes. | Development of syntheses using safer solvents and reagents, reducing environmental impact. musechem.com |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in batches. | Increased safety, higher yields, and improved scalability of the synthesis process. adesisinc.com |

| Catalyst Development | Designing more efficient and selective catalysts for isotopic incorporation. | Fewer reaction steps, reduced waste, and lower energy consumption. |

| Biosynthesis | Using biological systems (e.g., enzymes, microbes) for synthesis. | Potentially lower-cost production from simple labeled precursors like ¹³C-glucose in engineered systems. nih.gov |

Q & A

Q. What is the role of isotopic labeling (13C6) in 4-Fluorobenzylamine-13C6 for metabolic or pharmacokinetic studies?

Isotopic labeling with 13C6 enables precise tracking of molecular pathways in metabolic studies. The compound’s 13C-enriched benzyl ring provides a stable isotopic signature detectable via mass spectrometry (MS), reducing interference from endogenous compounds. For example, 13C-labeled analogs like L-Phenylalanine-13C6 are used as internal standards in GC- or LC-MS to quantify metabolites with high accuracy .

Q. How is this compound synthesized and characterized for research use?

Synthesis typically involves fluorination of benzylamine precursors followed by isotopic enrichment via 13C6-labeling of the aromatic ring. Characterization includes:

- NMR : To confirm isotopic purity and structural integrity.

- High-resolution MS : To verify molecular weight (e.g., 13C6-labeled compounds show a +6 Da shift compared to unlabeled analogs) .

- Chromatography (HPLC) : To assess chemical purity (>95% as per industry standards) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic purity measurements across analytical techniques?

Conflicting purity data may arise from method-specific limitations (e.g., NMR sensitivity vs. MS resolution). A robust protocol involves:

- Cross-validation : Compare NMR integration of 13C satellites with MS isotopic abundance ratios .

- Error analysis : Quantify uncertainties from solvent interference in NMR or ion suppression in MS .

- Example : For [13C6]-4-Bromobenzaldehyde, discrepancies between NMR (98% purity) and MS (95%) were traced to residual solvents affecting NMR signals .

Q. What experimental design considerations are critical for tracking this compound in metabolic pathways?

- Dose optimization : Balance between detection limits (e.g., 10 nM in LC-MS) and cytotoxicity .

- Control groups : Use unlabeled 4-Fluorobenzylamine to distinguish isotopic effects on metabolism .

- Sampling intervals : Align with pharmacokinetic half-lives (e.g., frequent sampling in early phases to capture rapid distribution) .

Q. How should researchers address contradictions in literature data on this compound’s stability under varying pH conditions?

- Systematic replication : Reproduce key studies using standardized buffers (e.g., pH 2–12) and quantify degradation via UV-Vis or MS .

- Contextual analysis : Assess whether discrepancies stem from differing storage conditions (e.g., -20°C vs. room temperature) or analytical methods .

Methodological Resources

Data Contradiction Analysis

- Case Study : Conflicting reports on this compound’s solubility in polar solvents.

Literature and Citation Guidelines

- Primary sources : Prioritize peer-reviewed journals over vendor catalogs. For example, structural data from the Crystallography Open Database (COD) is more reliable than unverified vendor claims .

- Ethical citation : Use tools like SciFinder to trace methodologies to original studies, avoiding non-peer-reviewed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。